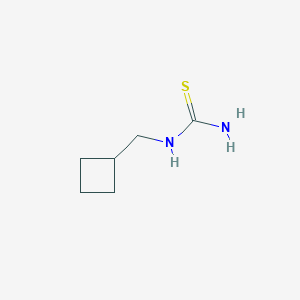

(Cyclobutylmethyl)thiourea

Overview

Description

“(Cyclobutylmethyl)thiourea” is an organosulfur compound with the CAS Number: 1095505-12-6 . It has a molecular weight of 144.24 . The IUPAC name for this compound is N-(cyclobutylmethyl)thiourea .

Molecular Structure Analysis

The InChI code for “(Cyclobutylmethyl)thiourea” is 1S/C6H12N2S/c7-6(9)8-4-5-2-1-3-5/h5H,1-4H2,(H3,7,8,9) . This indicates that the compound has a cyclobutyl group attached to a methyl group, which is further attached to a thiourea group .Scientific Research Applications

Synthesis and In Vitro Cytotoxicity in Cancer Research

- Synthesis in Drug Research : Thioureas, including (Cyclobutylmethyl)thiourea, are significant in drug research for their sulfur and nitrogen content. Novel thiourea derivatives have been designed and synthesized for potential anticancer activities, showing more potent cytotoxicity than some existing compounds (Ruswanto et al., 2015).

Environmental and Agricultural Impacts

- Effects on Aquatic Life : The use of thioureas in agriculture, for pest control and crop yield improvement, poses environmental concerns. Their impact on aquatic life, particularly on the redox status and nutritional physiology of fish, has been studied, demonstrating alterations in the redox status and enzyme activities, leading to significant toxicological effects (Adeyemi, 2021).

- Influence on Plant Growth : Thioureas can significantly enhance plant growth, yield, photosynthesis, and nitrogen metabolism under stress conditions. Their application in agriculture as a growth promoter has shown positive effects on various crops, such as clusterbean (Garg et al., 2006).

Medical and Biological Applications

- Mechanism of Action in Tuberculosis Treatment : The thiourea drug isoxyl, an effective anti-tuberculosis medication, operates by inhibiting the synthesis of specific fatty acids in Mycobacterium tuberculosis, thus presenting a unique mechanism of action. This indicates the potential of thioureas in developing new therapeutic targets for tuberculosis treatment (Phetsuksiri et al., 2003).

- Antioxidant Effects and Metal Chelation : Thiourea exhibits antioxidant properties and can form redox-inactive complexes with metals like copper, protecting against metal-induced oxidative damage. This aspect of thioureas can be explored in various biological contexts (Zhu et al., 2002).

Additional Insights

- Anti-Amoebic Properties : Carbonyl thiourea derivatives have been shown to possess potent anti-amoebic properties, suggesting their potential development as anti-amoebic agents (Ibrahim et al., 2014).

- Application in Drug Design : Thioureas play a crucial role in drug design, demonstrating a broad spectrum of medicinal applications. Their significance in medicinal chemistry is growing over time, with various derivatives being used in clinical and agricultural settings (Shakeel et al., 2016).

Safety And Hazards

properties

IUPAC Name |

cyclobutylmethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)8-4-5-2-1-3-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCXHDOVGOVRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclobutylmethyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)

![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)

![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)

![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)